![molecular formula C16H17N7O2 B12831768 5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes a pyrrolo[2,3-c][2,7]naphthyridine core, and functional groups such as amino, methyl, morpholino, oxo, and carbonitrile. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile typically involves multi-step organic reactions
Formation of the Pyrrolo[2,3-c][2,7]naphthyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines under controlled temperatures.
Methylation: Introduction of the methyl group can be achieved using methylating agents such as methyl iodide.
Morpholino Group Addition: This step involves the reaction of the intermediate compound with morpholine.
Oxidation and Nitrile Formation: Oxidation reactions using oxidizing agents like hydrogen peroxide, followed by nitrile formation using cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Cyclization: Further cyclization reactions can modify the core structure, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit activities such as anti-cancer, anti-inflammatory, and antimicrobial effects, making them candidates for pharmaceutical development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
5,6-Diamino-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile: Lacks the morpholino group.
5,6-Diamino-3-methyl-8-morpholino-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile: Different oxidation state at the pyrrolo ring.
5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carboxamide: Contains a carboxamide group instead of a nitrile.
Uniqueness
The uniqueness of 5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the morpholino group, in particular, may enhance its solubility and interaction with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C16H17N7O2 |
|---|---|
分子量 |
339.35 g/mol |
IUPAC名 |
5,6-diamino-3-methyl-8-morpholin-4-yl-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile |
InChI |
InChI=1S/C16H17N7O2/c1-22-10(24)6-8-11-9(7-17)16(23-2-4-25-5-3-23)21-14(19)12(11)13(18)20-15(8)22/h2-6H2,1H3,(H2,18,20)(H2,19,21) |
InChIキー |
RYHWMNUYZKFYQP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC2=C3C(=C(N=C(C3=C(N=C21)N)N)N4CCOCC4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


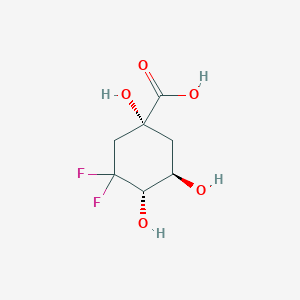

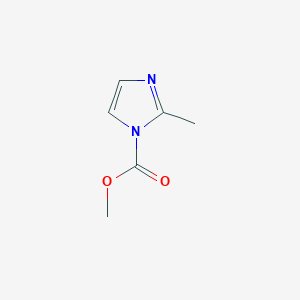
![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)
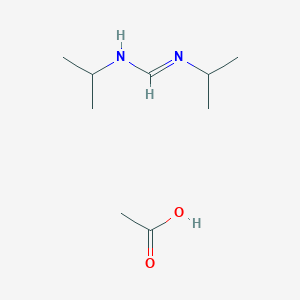

![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)
![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
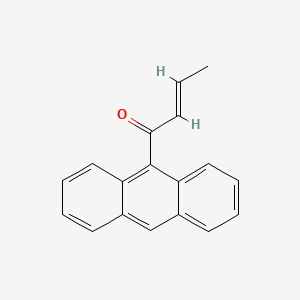
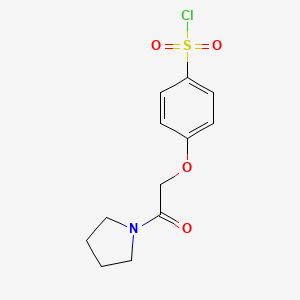
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)
![6-(tert-Butyl)dibenzo[b,d]furan-4-amine](/img/structure/B12831757.png)
![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
